Mercuric cyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

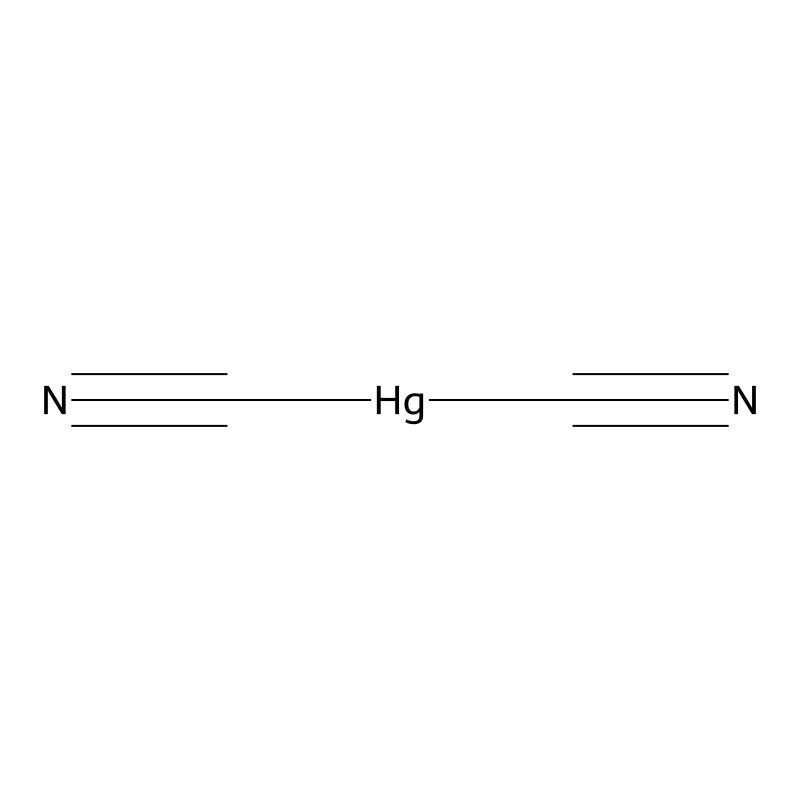

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 g /13 ml alcohol; 1 g/4 ml methanol

Slightly soluble in ether.

9.3 G SOL IN 100 ML WATER @ 14 °C

33 G IN 100 ML WATER @ 100 °C

25 G IN 100 ML METHANOL @ 19.5 °C

8 G IN 100 ML ALCOHOL

SOL IN AMMONIA, GLYCERIN; INSOL IN BENZENE

Synonyms

Canonical SMILES

Cyanidation of Mercury-Contaminated Tailings

Specific Scientific Field: Environmental Health and Mining

Summary of the Application: Mercuric cyanide is used in the process of cyanidation, a method employed in artisanal and small-scale gold mining (ASGM). This process is used to reduce mercury pollution, which is a significant health and environmental concern in ASGM .

Methods of Application: Cyanidation operates under the principle that elemental gold reacts with cyanide (hydrogen cyanide or cyanide anion) under aerobic conditions to produce soluble gold(I) cyanide complexes . This process is used in ASGM communities that employ a combination of both mercury amalgamation and cyanidation .

Results or Outcomes: The combination of amalgamation and cyanidation has the potential to adversely affect many ASGM communities around the world and necessitates additional investigations to determine environmental and health impacts .

Determination of Cyanide Using a Programmable Syringe Pump

Specific Scientific Field: Analytical Chemistry

Summary of the Application: Mercuric nitrate is used as a titrant in a rapid sequential injection titration method for the determination of cyanide in aqueous solutions .

Methods of Application: A pair of gold-amalgam electrodes is used as an indicating system. The technique of differential electrolytic potentiometry using both mark-space bias (m.s.b.) and dc current for polarization is employed .

Results or Outcomes: The results obtained are in agreement with those of the standard method (APHA), with a relative standard deviation of 1.43%, t = 0.783, F = 1.713 . A sampling rate of about 20 samples per hour was achieved with good reproducibility and lower consumption of reagents .

Mercury Methylation in Cyanide Influenced River Sediments

Specific Scientific Field: Environmental Science and Geochemistry

Summary of the Application: Mercuric cyanide is involved in the process of mercury methylation in cyanide influenced river sediments. This process is particularly relevant in regions with gold mining activities .

Methods of Application: The study assessed the influence of cyanide on mercury methylation in aquatic sediments of two major river systems draining artisanal and small-scale gold mining (ASGM) communities . The miners extract gold through exclusive amalgam formation or cyanidation of gold-rich mercury-contaminated tailings, or a combination of both techniques .

Results or Outcomes: The presence of cyanide in mercury-dominated river sediments potentially influences and enhances the solubility and mobility of mercury, resulting in increased mercury methylation rates .

Cycling of Mercury in the Environment

Specific Scientific Field: Environmental Science and Toxicology

Summary of the Application: Mercuric cyanide plays a role in the cycling of mercury in the environment, which has implications for human health .

Methods of Application: The chemical speciation of mercury determines its mobility and toxicity; in flooded soils and sediments, microbial methylation can occur .

Results or Outcomes: Mercury in the environment can affect human health particularly via the consumption of contaminated fish and rice since methylmercury is a potent neurotoxin .

Selective Electrochemical Reduction of Mercury(II)

Specific Scientific Field: Electrochemistry

Summary of the Application: Understanding the effects of different cyanide species on the electrochemical behavior of mercury(II) is critical for its removal from traditional gold mining (TGM) wastewater .

Methods of Application: The study focuses on the electrochemical reduction of mercury(II) from a simulated wastewater .

Results or Outcomes: The study provides insights into the selective electrochemical reduction of mercury(II) from a simulated wastewater .

Mercuric cyanide, with the chemical formula , is a highly toxic compound that appears as a white or colorless crystalline solid. It is odorless and can exist in the form of tetragonal crystals or as a powder. The compound is notable for its rapid decomposition in the presence of acids, leading to the release of hydrogen cyanide, a highly flammable and poisonous gas. Mercuric cyanide is soluble in water and gradually decomposes when exposed to light and moisture, producing toxic fumes that can pose serious health risks upon inhalation or ingestion .

- Mercuric cyanide is an extremely toxic compound. Exposure can occur through inhalation, ingestion, or skin contact []. Symptoms of poisoning include vomiting, diarrhea, convulsions, respiratory failure, and death [].

- Due to its high toxicity, handling of mercuric cyanide requires strict safety protocols, including the use of proper personal protective equipment (PPE) like respirators, gloves, and safety goggles [].

Please Note:

- Mechanism of Action: Due to its limited use in scientific research, specific details on the mechanism of action of mercuric cyanide are not readily available.

- Decomposition: When exposed to strong acids (such as hydrochloric acid, sulfuric acid, or nitric acid), mercuric cyanide decomposes rapidly, releasing hydrogen cyanide gas:

- Reactivity with Oxidizing Agents: The compound can react violently with oxidizing agents like perchlorates, chlorates, and nitrates, resulting in explosive reactions and the production of toxic gases .

- Hydrolysis: In aqueous solutions, mercuric cyanide can slowly hydrolyze to form mercuric oxide and hydrogen cyanide:

Mercuric cyanide is highly toxic to humans and other organisms. Symptoms of exposure include respiratory distress, confusion, dizziness, and gastrointestinal distress upon ingestion. Acute poisoning can lead to severe health complications such as convulsions, paralysis, and even death. The compound's toxicity arises from both mercury and cyanide components; mercury can cause systemic toxicity while cyanide inhibits cellular respiration by binding to cytochrome c oxidase in mitochondria .

Mercuric cyanide has several applications:

- Photography: Historically used in photographic processes.

- Medicine: Utilized in some germicidal soaps and antiseptics.

- Chemical Synthesis: Acts as a precursor for other chemical compounds including cyanogen gas.

- Mining: Employed in extracting gold from ores through the cyanidation process .

Interaction studies involving mercuric cyanide focus on its reactivity with biological systems and other chemicals:

- Biochemical Interactions: Research indicates that mercuric cyanide can form complexes with various biomolecules, affecting enzyme activity and cellular functions.

- Environmental Impact: Studies have shown that mercuric cyanide poses significant risks to aquatic life even at low concentrations due to its toxicity .

Several compounds share similarities with mercuric cyanide. Here are some notable ones:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Mercuric potassium cyanide | Contains potassium; used in similar applications. | |

| Mercuric thiocyanate | Similar toxicity; used in analytical chemistry. | |

| Potassium cyanide | Less toxic than mercuric compounds; used in gold mining. |

Uniqueness of Mercuric Cyanide

Mercuric cyanide is unique due to its dual toxicity from both mercury and cyanide components. Unlike potassium cyanide, which primarily poses risks from its cyanide content alone, mercuric cyanide presents compounded hazards due to its mercury content. Furthermore, its ability to form stable complexes with various ligands makes it particularly relevant in environmental chemistry and toxicology studies .

Physical Description

Color/Form

Transparent prisms

Boiling Point

Density

4.00 g/cu cm @ 20 °C

Odor

Melting Point

GHS Hazard Statements

H300+H310+H330 (92.68%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): OCCASIONALLY AS DOUCHE. USE SHOULD BE DISCOURAGED BECAUSE OF POTENTIAL DANGER OF SIMULTANEOUS POISONING FROM BOTH IONS.

Mechanism of Action

THE CORTICAL GRAY MATTER, HIPPOCAMPUS (H1), CORPORA STRIATA, & SUBSTANTIA NIGRA ARE COMMONLY AFFECTED /BY CYANIDE/. ... CYANIDE ALSO HAS PROPENSITY FOR DAMAGING WHITE MATTER, PARTICULARLY CORPUS CALLOSUM. CYANIDE INHIBITS CYTOCHROME OXIDASE & PRODUCES CYTOTOXIC ANOXIA, BUT ALSO CAUSES HYPOTENSION THROUGH ITS EFFECTS ON HEART. /CYANIDE/

SINGLE DOSES OF CYANIDE PRODUCE ALTERATIONS IN PATTERN OF BRAIN METABOLITES CONSISTENT WITH DECR IN OXIDATIVE METABOLISM & INCR IN GLYCOLYSIS. DECR IN BRAIN GAMMA-AMINOBUTYRIC ACID ... HAVE BEEN ASCRIBED TO CYANIDE INHIBITION OF GLUTAMIC ACID DECARBOXYLASE. /CYANIDE/

The cyanide ion (CN-) forms complexes with a number of other chemicals (eg, in tissues) and has a strong affinity for cobalt. /Cyanide ion/

/CYANIDE/ ... REACTS ... WITH TRIVALENT IRON OF CYTOCHROME OXIDASE IN MITOCHONDRIA TO FORM THE CYTOCHROME OXIDASE-CN COMPLEX ... THE CYTOCHROME-OXIDASE-CN COMPLEX IS DISSOCIABLE; THE MITOCHONDRIAL ENZYME SULFURTRANSFERASE ... MEDIATES TRANSFER OF SULFUR FROM THIOSULFATE TO CYANIDE ION. THUS, THIOCYANATE IS FORMED ... KINETIC STUDIES INDICATE THAT THE CLEAVAGE OF THE THIOSULFATE SULFUR-SULFUR BOND IS THE RATE-LIMITING STEP IN THIS REACTION. RELATIVELY MINOR PATHWAYS INCL COMBINATION WITH CYSTINE TO FORM 2-IMINO-THIAZOLIDINE-4-CARBOXYLIC ACID, OXIDATION TO CARBON DIOXIDE & FORMATE, & FORMATION OF CYANOCOBALAMIN. /CYANIDE/

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

Interaction of mercuric oxide and an aqueous solution of hydrogen cyanide.

General Manufacturing Information

Storage Conditions

PROTECT FROM LIGHT

Storage temperature: Ambient

ALL CONTAINERS OF CYANIDE SALTS SHOULD BE KEPT COVERED OR IN EXHAUSTED HOOD WHEN NOT IN USE. /CYANIDE SALTS/

For more Storage Conditions (Complete) data for MERCURIC CYANIDE (7 total), please visit the HSDB record page.